molecular formula C23H17BrN2O4S B2586836 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate CAS No. 851092-60-9

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate

Cat. No.: B2586836
CAS No.: 851092-60-9
M. Wt: 497.36
InChI Key: KSAVPVRUALOOOQ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary, but they often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonyl-substituted molecules. Examples include:

Uniqueness

What sets 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVPVRUALOOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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